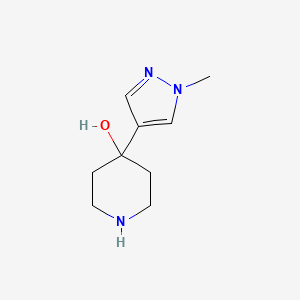

4-(1-甲基吡唑-4-基)哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the design and preparation of substituted 1-hydroxypyrazole analogues, which are then characterized pharmacologically . The synthesis process typically includes the formation of the piperidine scaffold followed by the introduction of the 1-methylpyrazol-4-yl group. The synthesis of similar compounds has been reported to involve nucleophilic attack and separation of isomers , which could be relevant to the synthesis of "4-(1-Methylpyrazol-4-yl)piperidin-4-ol".

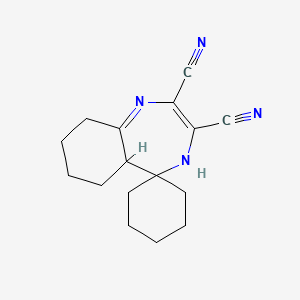

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(1-Methylpyrazol-4-yl)piperidin-4-ol" has been characterized using X-ray crystallography and computational methods . These studies reveal the conformation of the piperidine ring and the orientation of substituents, which are crucial for understanding the interaction with biological targets. The molecular packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are also important features that can influence the compound's biological activity .

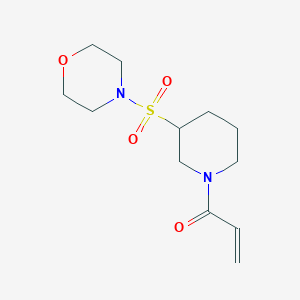

Chemical Reactions Analysis

Compounds with the piperidine and pyrazole moieties have been shown to undergo various chemical reactions. For instance, they can react with diazonium salts to form arylhydrazonal derivatives, which can further react to yield various heterocyclic compounds . The reactivity of the piperidine nitrogen and the hydroxyl group in "4-(1-Methylpyrazol-4-yl)piperidin-4-ol" could also be explored for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(1-Methylpyrazol-4-yl)piperidin-4-ol" would likely include its solubility, melting point, and stability, which are influenced by its molecular structure. The presence of a hydroxyl group could lead to hydrogen bonding, affecting its solubility in various solvents. The compound's reactivity towards electrophiles and nucleophiles would be determined by the presence of the pyrazole and piperidine rings .

科学研究应用

腐蚀抑制

- 量子化学和分子动力学研究:包括结构与 4-(1-甲基吡唑-4-基)哌啶-4-醇类似的哌啶衍生物,已被研究其对铁的腐蚀抑制性能。量子化学计算和分子动力学模拟被用于了解其吸附行为和抑制效率 (Kaya 等人,2016)。

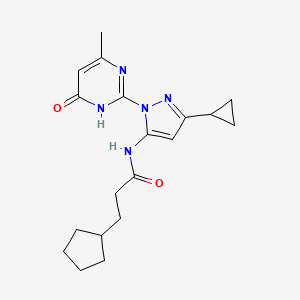

药物设计和合成

- 选择性雌激素受体调节剂 (SERM):药学化学领域的研究所探索了设计和合成结构与 4-(1-甲基吡唑-4-基)哌啶-4-醇类似的化合物,作为候选 SERM。这些研究涉及药理学评估,强调了开发新型治疗剂的潜力 (Yadav 等人,2011)。

神经炎症成像

- 小胶质细胞的 PET 成像:神经科学的研究利用了 4-(1-甲基吡唑-4-基)哌啶-4-醇的衍生物进行正电子发射断层扫描 (PET) 成像。这些化合物靶向巨噬细胞集落刺激因子 1 受体 (CSF1R),该受体是小胶质细胞特有的,可深入了解各种神经精神疾病中的神经炎症 (Horti 等人,2019)。

抗惊厥药物特性

- 结构和电子特性:与 4-(1-甲基吡唑-4-基)哌啶-4-醇结构相关的抗惊厥化合物的结构和电子特性已得到研究。这些研究使用 X 射线衍射和分子轨道计算来更好地了解此类化合物的药理学潜力 (Georges 等人,1989)。

GABAA 受体靶向

- 设计和药理学评估:针对 γ-氨基丁酸 A 型 (GABAA) 受体的 4-(1-甲基吡唑-4-基)哌啶-4-醇类似物的研究已经进行。这包括合成和表征作为人 α1β2γ2s 受体潜在拮抗剂的化合物,有助于理解神经活性药物设计 (Krall 等人,2013)。

安全和危害

未来方向

作用机制

Target of Action

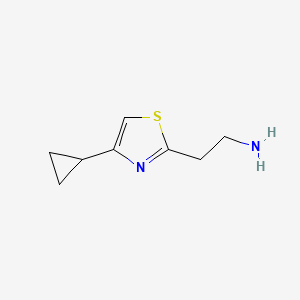

The primary target of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the entry process of HIV-1 .

Mode of Action

4-(1-Methylpyrazol-4-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’s antagonistic activity against ccr5 has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.

Result of Action

The result of the action of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the entry of HIV-1 . This leads to a reduction in the progression of the HIV-1 infection .

属性

IUPAC Name |

4-(1-methylpyrazol-4-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-7-8(6-11-12)9(13)2-4-10-5-3-9/h6-7,10,13H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRISCUGMBXEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2(CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Methylpyrazol-4-yl)piperidin-4-ol | |

CAS RN |

1341369-39-8 |

Source

|

| Record name | 4-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3002650.png)

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)

![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)